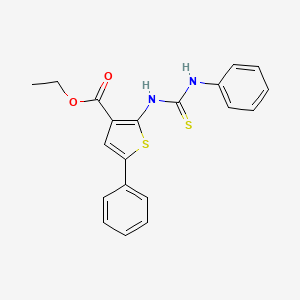

Ethyl 5-phenyl-2-(3-phenylthioureido)thiophene-3-carboxylate

Description

Properties

CAS No. |

72625-10-6 |

|---|---|

Molecular Formula |

C20H18N2O2S2 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

ethyl 5-phenyl-2-(phenylcarbamothioylamino)thiophene-3-carboxylate |

InChI |

InChI=1S/C20H18N2O2S2/c1-2-24-19(23)16-13-17(14-9-5-3-6-10-14)26-18(16)22-20(25)21-15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H2,21,22,25) |

InChI Key |

WYAHJBADNUVEJO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-phenyl-2-(3-phenylthioureido)thiophene-3-carboxylate typically involves the reaction of aminothiophene carboxylate ester with phenyl isothiocyanate in ethanol. This reaction forms the thioureido thiophene intermediate, which is then condensed with hydrazine hydrate using ethyl alcohol as a solvent to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-phenyl-2-(3-phenylthioureido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.

Scientific Research Applications

Ethyl 5-phenyl-2-(3-phenylthioureido)thiophene-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It has shown potential as an anticancer agent due to its ability to inhibit specific kinases.

Material Science: Thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes.

Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and other biochemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-phenyl-2-(3-phenylthioureido)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Structural Features

The structural uniqueness of Ethyl 5-phenyl-2-(3-phenylthioureido)thiophene-3-carboxylate lies in its substitution pattern. Below is a comparative analysis with four structurally related thiophene derivatives:

Key Observations :

- The thioureido group in the target compound distinguishes it from derivatives with simpler amino or aniline substituents (e.g., ).

- The morpholine-linked thioureido group in introduces a polar, water-soluble moiety absent in the target compound, likely altering pharmacokinetic properties.

- Heterocyclic extensions (e.g., triaza-cyclopenta[α]indene in ) increase molecular complexity and may enhance binding to biological targets.

Key Observations :

- Bromination is a critical step for introducing reactive sites for subsequent substitutions (e.g., ).

- Isomer formation during bromination (e.g., 2a and 2b in ) complicates purification, a challenge likely relevant to the target compound.

- Palladium-catalyzed cross-coupling (e.g., in ) enables precise functionalization but increases cost and complexity.

Physical and Chemical Properties

Comparative data for selected properties:

Key Observations :

- Melting points correlate with molecular symmetry and intermolecular interactions. The target compound’s melting point is unreported but likely similar to (227–230°C range).

- Solubility in polar solvents (e.g., DMSO, THF) is common due to ester and thiourea groups.

- Spectroscopic signatures (e.g., C=O stretching in IR, aromatic protons in NMR) are consistent across derivatives.

Key Observations :

Biological Activity

Ethyl 5-phenyl-2-(3-phenylthioureido)thiophene-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by various research findings.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiophene derivatives with isothiocyanates. The resulting compound can be characterized using techniques such as NMR and X-ray diffraction, which confirm its molecular structure and purity.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 306.40 g/mol |

| Melting Point | 185–187 °C |

| Crystallization Solvent | Absolute ethanol |

Antimicrobial Properties

Research indicates that thiourea derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

Antifungal Activity

Similar compounds have demonstrated antifungal properties. For instance, studies have reported that thiourea derivatives can inhibit the growth of fungi, making them candidates for further investigation in antifungal therapy .

Anticancer Potential

Recent investigations into the anticancer properties of thiophene derivatives have revealed promising results. This compound has been tested for its ability to induce apoptosis in cancer cells, particularly breast cancer cell lines. The compound's mechanism appears to involve the inhibition of specific signaling pathways crucial for cancer cell survival .

The biological activity of this compound is attributed to its ability to interact with cellular targets, including enzymes and receptors involved in disease processes. For example, the compound may inhibit enzymes involved in cell proliferation or modulate receptor activity linked to cancer progression.

Table 2: Biological Activities and Mechanisms

4. Case Studies and Research Findings

Several studies have documented the efficacy of this compound in vitro:

- Antibacterial Study : A study evaluated the compound against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control antibiotics .

- Antifungal Activity : Another study highlighted its effectiveness against Candida species, with minimum inhibitory concentrations (MICs) indicating strong antifungal potential .

- Cancer Cell Lines : In vitro assays demonstrated that the compound effectively reduced viability in MCF-7 breast cancer cells, with IC50 values suggesting potent anticancer activity .

Q & A

Basic: What are the common synthetic routes for Ethyl 5-phenyl-2-(3-phenylthioureido)thiophene-3-carboxylate?

The synthesis typically involves multi-step reactions starting with the preparation of the thiophene core. Key steps include:

- Thiophene ring formation via cyclization of precursor molecules (e.g., using Gewald reactions or coupling methods).

- Functionalization of the thiophene scaffold with phenylthioureido and ester groups under controlled conditions.

- Reaction conditions : Use of polar aprotic solvents (e.g., DMF), catalysts (e.g., triethylamine), and temperatures between 60–100°C to optimize yield and purity .

Advanced: How can synthesis be optimized to improve yield and purity of the compound?

Advanced optimization strategies include:

- Catalyst screening : Testing alternative catalysts (e.g., DMAP) to enhance regioselectivity.

- Solvent effects : Evaluating solvents like THF or dichloromethane for better solubility of intermediates.

- Temperature gradients : Using stepwise heating to minimize side reactions.

- Purification techniques : Employing column chromatography or recrystallization with ethanol/water mixtures .

Basic: Which spectroscopic methods are essential for structural characterization?

- NMR spectroscopy : H and C NMR confirm substituent positions and molecular integrity.

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm, N-H stretches from thioureido groups).

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced: How to resolve contradictions between crystallographic and spectroscopic data?

- Complementary techniques : Use X-ray crystallography (via SHELX programs) to resolve ambiguities in bond angles or stereochemistry .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values to identify discrepancies .

Basic: What biological activities are associated with thiophene derivatives like this compound?

Thiophene derivatives exhibit:

- Anticancer activity : Inhibition of kinase enzymes or tubulin polymerization.

- Antimicrobial effects : Disruption of bacterial cell membranes.

- Anti-inflammatory properties : Modulation of COX-2 pathways .

Advanced: How to design assays for evaluating target-specific mechanisms of action?

- Enzyme inhibition assays : Use purified kinases or proteases to measure IC values.

- Cellular models : Employ cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity profiling.

- SAR studies : Synthesize analogs with modified substituents (e.g., replacing phenyl with halophenyl) to assess activity trends .

Basic: What are the key challenges in handling this compound’s stability?

- Hydrolysis sensitivity : Ester and amide groups may degrade in aqueous or basic conditions.

- Storage : Store under inert atmosphere at –20°C to prevent oxidation or moisture absorption .

Advanced: What strategies enhance stability for in vivo applications?

- Prodrug design : Convert the ester group to a more stable moiety (e.g., tert-butyl ester).

- Liposomal encapsulation : Improve bioavailability and reduce degradation in physiological environments .

Basic: How do functional groups influence reactivity?

- Ester group : Susceptible to nucleophilic attack (e.g., hydrolysis under acidic/basic conditions).

- Thioureido group : Participates in hydrogen bonding, affecting solubility and intermolecular interactions .

Advanced: How to achieve regioselective modifications of the thiophene ring?

- Directed ortho-metalation : Use LDA or Grignard reagents to selectively functionalize the 5-position.

- Protecting groups : Temporarily block reactive sites (e.g., acetylating the thioureido group) during synthesis .

Basic: How to compare this compound with structurally similar derivatives?

- Property tables : Compare molecular weight, logP, and biological activity (e.g., IC values) against analogs like Ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate.

- Structural overlays : Use crystallographic data to analyze conformational differences .

Advanced: What computational tools predict binding interactions with biological targets?

- Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., EGFR kinase).

- MD simulations : Assess binding stability over time using GROMACS or AMBER .

Basic: What crystallographic challenges arise during structure determination?

- Disorder issues : Flexible substituents (e.g., phenyl groups) may require anisotropic refinement.

- Data resolution : Use synchrotron sources for high-resolution datasets to resolve electron density ambiguities .

Advanced: How to refine structures with SHELXL for complex thiophene derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.